molecular formula C14H16N2O2S B4875292 2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4875292
M. Wt: 276.36 g/mol
InChI Key: ZVMINWLLWIXSIX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. It features an ethoxyphenyl group and a thiazolyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methylthiazole with an appropriate acylating agent.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the thiazole derivative with 4-ethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: can be compared with other acetamide derivatives or thiazole-containing compounds.

    N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks the ethoxyphenyl group, which may affect its biological activity and chemical properties.

    2-(4-ethoxyphenyl)acetamide:

Uniqueness

The presence of both the ethoxyphenyl and thiazolyl groups in this compound makes it unique, as it combines the properties of both functional groups

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-12-6-4-11(5-7-12)8-13(17)16-14-15-10(2)9-19-14/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMINWLLWIXSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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